molecular formula C10H8N8O2 B13850381 1,7-dihydropurin-6-one;1,7-dihydropurin-6-one

1,7-dihydropurin-6-one;1,7-dihydropurin-6-one

Cat. No.: B13850381
M. Wt: 278.18 g/mol
InChI Key: DAUXLKFOFAZKPU-INAAPGSGSA-N
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Description

1,7-Dihydropurin-6-one, commonly known as hypoxanthine, is a purine derivative with the molecular formula C₅H₄N₄O and a molecular weight of 136.11 g/mol . It is a key intermediate in purine metabolism and serves as a precursor for nucleotides like inosine monophosphate (IMP) . Structurally, hypoxanthine features a bicyclic purine core with a keto group at position 6 and hydrogen atoms at positions 1 and 7 (Figure 1A) . Its CAS registry number is 68-94-0, and its IUPAC Standard InChIKey is FDGQSTZJBFJUBT-UHFFFAOYSA-N . Hypoxanthine is notable for its role in nucleic acid repair and its presence in tRNA .

Properties

Molecular Formula

C10H8N8O2

Molecular Weight

278.18 g/mol

IUPAC Name

1,7-dihydropurin-6-one;1,7-dihydropurin-6-one

InChI

InChI=1S/2C5H4N4O/c2*10-5-3-4(7-1-6-3)8-2-9-5/h2*1-2H,(H2,6,7,8,9,10)/i2+1,4+1,6+1;1+1,4+1,6+1

InChI Key

DAUXLKFOFAZKPU-INAAPGSGSA-N

Isomeric SMILES

C1=N[13C]2=C(C(=O)N1)[15NH][13CH]=N2.C1=N[13C]2=C([15NH]1)C(=O)N[13CH]=N2

Canonical SMILES

C1=NC2=C(N1)C(=O)NC=N2.C1=NC2=C(N1)C(=O)NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dihydropurin-6-one can be synthesized through several methods. One common synthetic route involves the deamination of adenine, which is catalyzed by adenosine deaminase . Another method includes the oxidation of xanthine using xanthine oxidase . These reactions typically occur under mild conditions and are facilitated by specific enzymes.

Industrial Production Methods

Industrial production of 1,7-dihydropurin-6-one often involves the fermentation of microorganisms that naturally produce the compound. The fermentation process is optimized to increase the yield of hypoxanthine, which is then extracted and purified for various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Modified Derivatives

1,7-Dihydro-1,7-dimethyl-6H-purin-6-one
  • Molecular Formula : C₇H₈N₄O
  • Molecular Weight : 164.16 g/mol
  • Key Features : Methyl groups at positions 1 and 7 .
  • Properties : Melting point = 198°C, higher than hypoxanthine due to increased hydrophobicity .
  • Applications : Used in studies of methylation effects on purine reactivity .
2-(Benzylsulfanyl)-1,7-dihydropurin-6-one
  • Molecular Formula : C₁₂H₁₀N₄OS
  • Molecular Weight : 266.30 g/mol
  • Key Features : Benzylsulfanyl group at position 2 .
  • Research Findings : Synthesized via coupling reactions; exhibits hydrazone tautomerism in both ground and excited states .
6-Hydrazinopurine
  • Molecular Formula : C₅H₆N₆
  • Molecular Weight : 150.14 g/mol
  • Key Features : Hydrazine substituent at position 6 .
  • Applications : Intermediate in synthesizing hydrazone derivatives for electronic absorption studies .

Functional Group Variants

Guanine (2-Amino-1,7-dihydro-6H-purin-6-one)
  • Molecular Formula : C₅H₅N₅O
  • Molecular Weight : 151.13 g/mol
  • Key Features: Amino group at position 2 instead of hydrogen in hypoxanthine .
  • Biological Role : Essential nucleobase in DNA/RNA; participates in Watson-Crick base pairing .
7-Methylguanine (2-Amino-7-methyl-1,7-dihydro-6H-purin-6-one)
  • Molecular Formula : C₆H₇N₅O
  • Molecular Weight : 165.15 g/mol
  • Key Features: Methyl group at position 7 and amino group at position 2 .
  • Applications : Studied for its role in alkylation damage repair .

Chalcogen and Halogen Analogues

1,7-Dihydro-6H-purine-6-selone
  • Molecular Formula : C₅H₄N₄Se
  • Molecular Weight : 199.07 g/mol
  • Key Features : Selenium replaces the oxygen atom at position 6 .
  • Properties : Larger atomic radius of selenium alters electronic properties and redox behavior .
8-Chlorohypoxanthine (8-Chloro-1,7-dihydropurin-6-one)
  • Molecular Formula : C₅H₃ClN₄O
  • Molecular Weight : 170.56 g/mol
  • Key Features : Chlorine substituent at position 8 .

Tautomeric and Structural Variants

1,9-Dihydro-6H-purin-6-one
  • CAS RN : 68-94-0 (same as hypoxanthine)
  • Key Features : Tautomeric form with hydrogen at position 9 instead of 1 .
  • Significance: Highlights the keto-enol tautomerism inherent to purine derivatives .

Data Table: Comparative Analysis

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications
Hypoxanthine 68-94-0 C₅H₄N₄O 136.11 None Nucleotide precursor
1,7-Dimethylhypoxanthine 33155-83-8 C₇H₈N₄O 164.16 Methyl at 1,7 Increased hydrophobicity
2-(Benzylsulfanyl)hypoxanthine - C₁₂H₁₀N₄OS 266.30 Benzylsulfanyl at 2 Tautomerism studies
Guanine 73-40-5 C₅H₅N₅O 151.13 Amino at 2 DNA/RNA component
8-Chlorohypoxanthine - C₅H₃ClN₄O 170.56 Chlorine at 8 Enzyme inhibition studies
1,7-Dihydro-6H-purine-6-selone 5270-30-4 C₅H₄N₄Se 199.07 Selenium at 6 Redox activity modulation

Biological Activity

1,7-Dihydropurin-6-one, also known as 1,7-dihydropurin-6-one or its derivatives, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a purine derivative that plays a significant role in various biochemical processes and has been studied for its interactions with enzymes and receptors.

Chemical Structure and Properties

The chemical structure of 1,7-dihydropurin-6-one features a purine ring system, which is fundamental to its biological activity. The presence of functional groups such as amino and carbonyl groups enhances its interaction with biological macromolecules.

1,7-Dihydropurin-6-one exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound can modulate enzyme activity by binding to active sites, thereby influencing metabolic pathways. For instance, it has been identified as an inhibitor of phosphodiesterase-2 (PDE2), which is crucial in regulating intracellular levels of cyclic nucleotides .

Inhibition of Phosphodiesterase-2 (PDE2)

A series of studies have demonstrated that derivatives of purin-6-one, including 1,7-dihydropurin-6-one, exhibit significant inhibitory effects on PDE2. The structure-activity relationship (SAR) analysis revealed that certain modifications to the purine structure can enhance inhibitory potency. For example, specific derivatives showed IC50 values ranging from 0.18 to 3.43 μM against PDE2, indicating strong potential for therapeutic applications in conditions related to cyclic nucleotide signaling .

Anticancer Activity

Research has also indicated the potential anticancer properties of 1,7-dihydropurin-6-one derivatives. These compounds have been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways . A detailed case study involving a derivative demonstrated that it could effectively inhibit tumor growth in vivo, highlighting the need for further investigation into its mechanisms and efficacy.

Data Table: Biological Activities of 1,7-Dihydropurin-6-one Derivatives

Compound NameTarget Enzyme/ReceptorIC50 (μM)Biological Activity Description
1,7-Dihydropurin-6-onePDE20.18Strong inhibitor; potential for treating neurodegenerative diseases
8-[4-(Dimethylamino)phenyl]-1,7-dihydropurin-6-onePDE21.73Moderate inhibitor; studied for enzyme interactions
2-(benzylsulfanyl)-1,7-dihydropurin-6-oneCancer CellsVariesInduces apoptosis; potential anticancer agent

Case Study 1: PDE2 Inhibition

In a study evaluating the inhibitory effects on PDE2, several derivatives were synthesized and tested using fluorescence polarization assays. The results indicated that modifications at the C8 position significantly influenced inhibitory potency. Molecular docking studies suggested that these compounds bind effectively within the hydrophobic pockets of the PDE2 active site .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of a specific derivative of 1,7-dihydropurin-6-one. This study utilized various cancer cell lines to assess cytotoxicity and apoptosis induction. Results showed that the compound triggered cell cycle arrest and apoptosis through mitochondrial pathways, indicating its potential as a therapeutic agent against cancer .

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